Neotriptophenolide
Overview
Description
Neotriptophenolide is a sesquiterpene pyridine alkaloid isolated from the root barks of the plant Tripterygium hypoglaucum . This compound is known for its significant biological activities, including anti-inflammatory and immunosuppressive properties . It has a molecular formula of C21H26O4 and a molecular weight of 342.43 g/mol .
Mechanism of Action
Target of Action
It’s known that sesquiterpene pyridine alkaloids, like neotriptophenolide, often interact with various proteins and enzymes in the body, influencing their function
Mode of Action
The exact mode of action of this compound is not well-documented. As a sesquiterpene pyridine alkaloid, it likely interacts with its targets, leading to changes in their function. These changes could result in altered cellular processes, potentially contributing to the compound’s biological effects . More research is required to elucidate the precise interactions between this compound and its targets.
Biochemical Pathways
Sesquiterpene pyridine alkaloids often influence various biochemical pathways, leading to downstream effects that can impact cellular function
Pharmacokinetics
Understanding these properties is crucial as they can significantly impact the bioavailability of the compound, influencing its efficacy and potential side effects . Future research should focus on elucidating the ADME properties of this compound.
Result of Action
As a sesquiterpene pyridine alkaloid, it likely exerts effects at the molecular and cellular levels, potentially influencing various cellular processes
Action Environment
The action of this compound can be influenced by various environmental factors. These factors can affect the stability, efficacy, and action of the compound . .
Preparation Methods
Synthetic Routes and Reaction Conditions: Neotriptophenolide can be synthesized through a series of chemical reactions. One of the key steps involves the palladium-catalyzed asymmetric conjugate addition of aryl boronic acid to 3-methyl cyclohexe-1-none to form a quaternary carbon. This is followed by a Claisen rearrangement and subsequent aldol reaction to furnish the trans-decaline key intermediate .
Industrial Production Methods: Industrial production of this compound typically involves extraction from the root barks of Tripterygium hypoglaucum. The extraction process includes solvent extraction using chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, or acetone . The extracted compound is then purified and crystallized to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Neotriptophenolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Neotriptophenolide has a wide range of scientific research applications:
Comparison with Similar Compounds
Triptolide: Another compound isolated from Tripterygium wilfordii, known for its potent anti-cancer properties.
Triptophenolide: A precursor of triptolide with similar biological activities.
Uniqueness of Neotriptophenolide: this compound is unique due to its specific sesquiterpene pyridine structure, which contributes to its distinct biological activities. Unlike triptolide, which is primarily studied for its anti-cancer properties, this compound is more focused on its anti-inflammatory and immunosuppressive effects .
Biological Activity
Neotriptophenolide is a bioactive compound derived from the plant Tripterygium hypoglaucum, which has garnered attention for its diverse pharmacological properties. This article delves into the biological activities of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.
Overview of this compound
This compound belongs to a class of compounds known as terpenoids, which are recognized for their extensive range of biological activities. The compound is structurally related to triptolide, another potent bioactive molecule from Tripterygium species, and exhibits similar therapeutic effects.
Pharmacological Activities
1. Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties. Studies indicate that it inhibits the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated microglial cells, which is critical in inflammatory responses. This inhibition suggests its potential utility in treating inflammatory diseases such as rheumatoid arthritis and other autoimmune conditions .
2. Immunosuppressive Properties
The compound has been shown to exert immunosuppressive effects, making it a candidate for managing conditions characterized by excessive immune responses. This compound's ability to modulate immune cell activity can be beneficial in transplant medicine and autoimmune disorders .
3. Antitumor Activity
Research has indicated that this compound possesses antitumor properties. It has been observed to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell survival and proliferation .
This compound acts through several molecular pathways:
- Inhibition of NF-kB Signaling : The compound inhibits the NF-kB pathway, which is crucial in mediating inflammatory responses and cell survival.
- Regulation of Cytokines : It modulates the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby reducing inflammation and immune activation .
- Induction of Apoptosis : this compound promotes apoptotic pathways in cancer cells, leading to reduced cell viability and tumor growth .
Case Study 1: Rheumatoid Arthritis
A study exploring the effects of this compound on rheumatoid arthritis demonstrated its ability to reduce inflammation and joint damage in animal models. The compound significantly decreased serum levels of inflammatory markers and improved joint function .
Case Study 2: Cancer Therapy
In vitro studies using various cancer cell lines have shown that this compound effectively induces apoptosis and inhibits proliferation. For instance, treatment with the compound led to a marked reduction in cell viability in breast cancer cells, highlighting its potential as an anticancer agent .
Data Table: Biological Activities of this compound
Properties
IUPAC Name |
(3bR,9bS)-9-hydroxy-6-methoxy-9b-methyl-7-propan-2-yl-3,3b,4,5,10,11-hexahydronaphtho[2,1-e][2]benzofuran-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O4/c1-11(2)14-9-17(22)18-13(19(14)24-4)5-6-16-15-10-25-20(23)12(15)7-8-21(16,18)3/h9,11,16,22H,5-8,10H2,1-4H3/t16-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQHBJMHUMJXFDN-KKSFZXQISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C2C(=C1OC)CCC3C2(CCC4=C3COC4=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C2C(=C1OC)CC[C@@H]3[C@@]2(CCC4=C3COC4=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801002257 | |
Record name | 9-Hydroxy-6-methoxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801002257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81827-74-9 | |
Record name | Neotriptophenolide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=81827-74-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Neotriptophenolide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081827749 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Hydroxy-6-methoxy-9b-methyl-7-(propan-2-yl)-3b,4,5,9b,10,11-hexahydrophenanthro[1,2-c]furan-1(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801002257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is neotriptophenolide and where is it found?
A1: this compound is a diterpenoid lactone originally isolated from the root bark of Tripterygium wilfordii Hook. f., a plant used in traditional Chinese medicine. [, ] This compound belongs to the abietane diterpenoid family. []
Q2: What is unique about the structure of this compound compared to other compounds found in Tripterygium wilfordii?
A2: this compound is particularly interesting as it is the first example of an abietane diterpenoid glycoside isolated from Tripterygium wilfordii Hook. f. [] This means it possesses a sugar molecule (in this case, β-D-glucopyranose) attached to the core diterpenoid structure.
Q3: How was the chemical structure of this compound elucidated?
A3: The structure of this compound was determined using a combination of spectroscopic techniques, including UV spectroscopy, IR spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance spectroscopy (both 1H NMR and 13C NMR). [, ] These methods allowed researchers to identify the different functional groups present in the molecule and determine their connectivity, leading to the complete structural characterization of this compound.
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